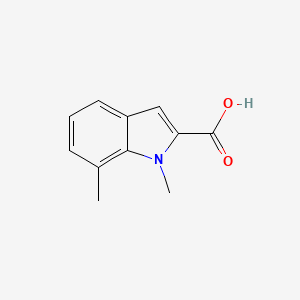

3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from various substituted benzenes. For instance, the practical synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline was achieved by condensation of 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol, followed by reduction, yielding an 82% overall yield . Similarly, sulfonamide and carbamate derivatives of 5-chloro-2-phenoxyaniline were prepared by reacting the parent compound with substituted sulfonylchlorides and chloroformates . These methods suggest that the synthesis of "3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline" could potentially be carried out through analogous condensation and substitution reactions, using appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of related compounds was determined using various analytical techniques such as IR, ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis . These techniques are crucial for confirming the structure of synthesized compounds, including the positions of substituents on the aromatic ring, which is essential for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

The papers describe reactions involving substituted anilines and naphthoquinones. For example, 5-substituted-2,3-dichloronaphthoquinones were condensed with aniline, leading to the formation of two isomers, and the effects of the 5-substituent on reactivity were discussed . This indicates that substituents on the aromatic ring can significantly influence the outcome of chemical reactions, which would be an important consideration in the reactions of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are characterized by their melting points, TLC, and NMR spectra . These properties are influenced by the molecular structure, such as the presence of electron-withdrawing or electron-donating groups, which affect the compound's polarity, solubility, and reactivity. The environmental impact of the synthesis process is also considered, with an emphasis on high yield and low pollution .

科学的研究の応用

Synthesis and Chemical Applications

- 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline and its derivatives are used in various synthesis processes. For example, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, a related compound, is synthesized from 2-chloro-4-aminophenol, showing potential applications in chemical synthesis with characteristics like high yield and environmental friendliness (Wen Zi-qiang, 2007).

- It's also a precursor in the synthesis of insecticides like Novaluron, indicating its role in agricultural chemical development (Wen Zi-qiang, 2008).

Environmental and Adsorption Studies

- Chloro derivatives of aniline, including compounds similar to this compound, are used in dyes, pharmaceuticals, and agricultural agents. Their adsorption behavior on adsorbents like halloysite is crucial for environmental applications, especially in wastewater treatment (P. Słomkiewicz et al., 2017).

Photochemical Studies

- Research on the photochemical behavior of halogenoanilines in aqueous solutions, including chloroaniline derivatives, is significant for understanding their environmental impact and behavior under different conditions (K. Othmen & P. Boule, 2000).

Catalytic Applications

- Certain derivatives of this compound are used in catalytic applications. For instance, they can act as catalysts in the oxidation of phenolic and aniline compounds, which is important in environmental remediation and chemical synthesis (Shengxiao Zhang et al., 2009).

Pharmaceutical Applications

- While specific information on this compound in pharmaceuticals is limited, its chemical relatives are studied for their potential in drug synthesis and as intermediates in pharmaceutical products (A. F. Shoair et al., 2015).

Polymer and Material Science

- Derivatives of this compound are also explored in polymer science. For example, research on phenoxy ring-substituted isopropyl phenylcyanoacrylates, which are related to this compound, demonstrates applications in the synthesis and copolymerization with styrene for material development (Paige M. Whelpley et al., 2022).

特性

IUPAC Name |

3-chloro-2-(2-methyl-5-propan-2-ylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO/c1-10(2)12-8-7-11(3)15(9-12)19-16-13(17)5-4-6-14(16)18/h4-10H,18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNDQVYTAXJJOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC2=C(C=CC=C2Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

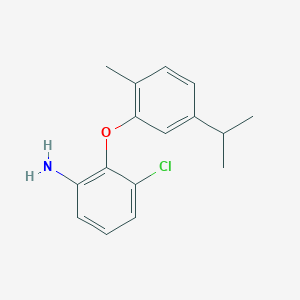

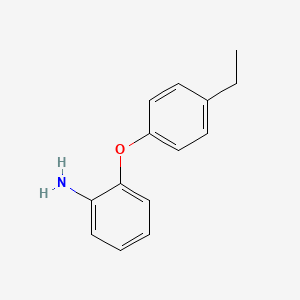

![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)

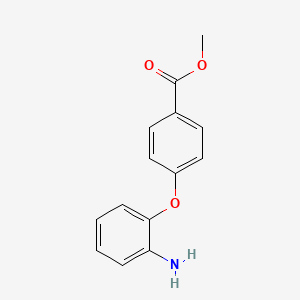

![5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328190.png)

![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde](/img/structure/B1328192.png)

![(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid](/img/structure/B1328194.png)

![4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid](/img/structure/B1328195.png)

![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1328197.png)

![3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B1328199.png)